2-(3,3-Diethoxyprop-1-en-1-yl)furan
CAS No.:
Cat. No.: VC15987675
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O3 |
|---|---|
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | 2-[(E)-3,3-diethoxyprop-1-enyl]furan |
| Standard InChI | InChI=1S/C11H16O3/c1-3-12-11(13-4-2)8-7-10-6-5-9-14-10/h5-9,11H,3-4H2,1-2H3/b8-7+ |
| Standard InChI Key | FLJLFVAOUQNCBB-BQYQJAHWSA-N |
| Isomeric SMILES | CCOC(/C=C/C1=CC=CO1)OCC |
| Canonical SMILES | CCOC(C=CC1=CC=CO1)OCC |
Introduction
Chemical Identity and Structural Features
Molecular and IUPAC Nomenclature
The compound is systematically named 2-[(E)-3,3-diethoxyprop-1-en-1-yl]furan, reflecting the E-configuration of the propene side chain and the substitution pattern on the furan ring. Its molecular formula, C₁₁H₁₆O₃, corresponds to a molecular weight of 196.24 g/mol. The Standard InChI key (InChI=1S/C11H16O3/c1-3-12-11(13-4-2)9-8-10-6-5-7-14-10/h5-9,11H,3-4H2,1-2H3/b9-8+) encodes its connectivity and stereochemistry.
Structural Analysis
The molecule consists of:
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A furan ring (oxygen-containing heterocycle) at position 2.
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A 3,3-diethoxyprop-1-en-1-yl side chain featuring a conjugated double bond (E-configuration) and two ethoxy groups (-OCH₂CH₃) at the terminal carbon.
The ethoxy groups enhance solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide), while the furan ring’s aromaticity enables participation in electrophilic substitution and cycloaddition reactions.
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of 2-(3,3-Diethoxyprop-1-en-1-yl)furan typically involves transition metal-catalyzed cross-coupling or acid-mediated condensation to attach the diethoxypropene moiety to the furan ring. A representative small-scale procedure (1 mmol) includes:
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Coupling Reaction: A palladium/copper catalyst system (e.g., Pd(PPh₃)₂Cl₂, CuI) facilitates the union of a furan-derived halide (e.g., 2-iodofuran) with 3,3-diethoxyprop-1-yne or a related alkyne precursor .
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Purification: Chromatography on silica gel with petroleum ether/ethyl acetate eluents yields the pure product.
Table 1: Representative Reaction Conditions for Analogous Compounds
| Parameter | Details |
|---|---|
| Catalyst System | Pd(PPh₃)₂Cl₂ (0.1 eq), CuI (0.2 eq) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 70°C under N₂ atmosphere |
| Reaction Time | 14 hours |
| Yield | 82% |
Mechanistic Insights
The coupling reaction likely proceeds via a Sonogashira-type mechanism, where oxidative addition of the aryl halide to palladium(0) is followed by alkyne coordination and reductive elimination to form the C-C bond . Subsequent isomerization or protonation of the alkyne intermediate may generate the observed E-alkene.
Spectroscopic Characterization
¹H NMR Analysis
Key signals (δ, ppm):
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Furan protons: Aromatic protons at δ 6.35–7.05 (multiplet, 3H).
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Ethoxy groups: Quartets at δ 3.65–3.75 (4H, -OCH₂CH₃) and triplets at δ 1.25–1.35 (6H, -CH₂CH₃).
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Alkene protons: Trans-coupled doublets at δ 5.95 (1H, J = 16 Hz) and δ 5.65 (1H, J = 16 Hz).
¹³C NMR Analysis
Notable resonances:
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Furan carbons: δ 110–150 (aromatic carbons).
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Ethoxy carbons: δ 60–65 (-OCH₂CH₃) and δ 15–18 (-CH₂CH₃).
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Alkene carbons: δ 120–125 (sp² carbons).
Infrared (IR) and Mass Spectrometry (MS)
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IR: Strong absorption at ~1650 cm⁻¹ (C=C stretch) and ~1100 cm⁻¹ (C-O-C ether stretch).
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MS: Molecular ion peak at m/z 196.24 (M⁺), with fragmentation patterns consistent with ethoxy and furan loss.
Physicochemical Properties
Table 2: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 196.24 g/mol |
| Boiling Point | Not reported |
| LogP (Octanol-Water) | Estimated 1.33 |
| Solubility | Soluble in THF, DMF, ethyl acetate |
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